
Zolpidem-d6
Overview
Description
Zolpidem-d6 is a deuterated form of Zolpidem, a non-benzodiazepine hypnotic drug used primarily for the short-term treatment of insomniaThis compound is often used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Zolpidem in biological samples .
Mechanism of Action
Target of Action
Zolpidem, the active moiety of Zolpidem-d6, is a hypnotic substance . It primarily targets the central benzodiazepine receptors of the ω1 subtype . These receptors play a crucial role in the regulation of sleep and wakefulness.
Mode of Action
Zolpidem enhances the activity of the inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via selective agonism at the benzodiazepine-1 (BZ1) receptor . This interaction results in increased chloride conductance, neuronal hyperpolarization, inhibition of the action potential, and a decrease in neuronal excitability . The outcome of this interaction is the sedative and hypnotic effects that zolpidem is known for .
Biochemical Pathways
The primary routes of zolpidem metabolism are side chain oxidation and phenolic hydroxylation . The major metabolite of zolpidem is zolpidem phenyl-4-carboxylic acid (ZCA) . The addition of ZCA to liquid chromatography-mass spectrometry mass spectrometry (LC–MS-MS) methods helps improve and extend the detection window to beyond the 8–12 h of detection for zolpidem .
Pharmacokinetics
Zolpidem is approximately 92% bound to plasma proteins . After single 20mg oral doses, typical values of pharmacokinetic variables for zolpidem in humans are: a peak plasma concentration of 192 to 324 µg/L occurring 0.75 to 2.6 hours postdose; a terminal elimination half-life of 1.5 to 3.2 hours; and total clearance of 0.24 to 0.27 ml/min/kg . Zolpidem pharmacokinetics are unchanged during multiple-dose treatment .
Result of Action
Zolpidem is used for the short-term treatment of insomnia to improve sleep latency . It decreases the time to fall asleep (sleep latency), increases the duration of sleep, and decreases the number of awakenings during sleep in patients with temporary (transient) insomnia . In addition, zolpidem improves sleep quality in patients suffering from chronic insomnia and can show mild muscle relaxant properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is often used to improve sleep in older patients and those suffering from insomnia . The Food and Drug Administration has pointed out that female dosing should be half that given to males . Furthermore, the positivity from ZCA results is significantly higher (e.g., 64.8%) than reported earlier (50.3%), suggesting that monitoring ZCA may result in even higher levels of positivity .
Biochemical Analysis
Biochemical Properties
Zolpidem-d6 plays a crucial role in biochemical reactions as an internal standard for the quantification of Zolpidem. It interacts with various enzymes and proteins involved in the metabolism of Zolpidem. The primary enzymes that this compound interacts with are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9 . These enzymes are responsible for the oxidative metabolism of Zolpidem, converting it into its metabolites. This compound serves as a reference compound, allowing for the accurate measurement of Zolpidem and its metabolites in biological samples.
Cellular Effects
This compound influences various types of cells and cellular processes by serving as a reference compound in pharmacokinetic studies. It does not directly affect cell function but aids in the accurate measurement of Zolpidem levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . By providing precise quantification of Zolpidem, this compound helps researchers understand the effects of Zolpidem on different cell types and their physiological responses.
Molecular Mechanism
The molecular mechanism of this compound involves its use as an internal standard in LC-MS/MS methods. This compound binds to the same biomolecules as Zolpidem, allowing for the accurate measurement of Zolpidem levels in biological samples . It does not exert any pharmacological effects on its own but serves as a reference compound for the quantification of Zolpidem. The binding interactions of this compound with biomolecules, such as cytochrome P450 enzymes, enable the accurate determination of Zolpidem concentrations in pharmacokinetic studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound remain stable over time. It does not undergo significant degradation or changes in its chemical properties, ensuring consistent and reliable measurements of Zolpidem levels . The stability of this compound allows for long-term studies on the pharmacokinetics of Zolpidem, providing valuable insights into its temporal effects on cellular function and metabolism.
Dosage Effects in Animal Models
This compound is used as an internal standard in animal models to study the pharmacokinetics of Zolpidem at different dosages. It helps researchers determine the threshold effects, toxic effects, and adverse effects of Zolpidem at various dose levels . By accurately quantifying Zolpidem levels, this compound enables the assessment of dose-dependent effects on animal physiology and behavior.
Metabolic Pathways
This compound is involved in the same metabolic pathways as Zolpidem. It interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which are responsible for the oxidative metabolism of Zolpidem . The metabolic pathways of this compound include side chain oxidation and phenolic hydroxylation, leading to the formation of its metabolites. By serving as an internal standard, this compound aids in the accurate measurement of Zolpidem and its metabolites in biological samples.
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner similar to Zolpidem. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The accurate measurement of Zolpidem levels using this compound allows researchers to study the transport and distribution of Zolpidem in different biological compartments.
Subcellular Localization
The subcellular localization of this compound is similar to that of Zolpidem. It is distributed within various cellular compartments and organelles, depending on the specific targeting signals and post-translational modifications . By serving as an internal standard, this compound enables the accurate determination of Zolpidem’s subcellular localization and its effects on cellular activity and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zolpidem-d6 involves the incorporation of deuterium atoms into the Zolpidem molecule. One common method is the deuterium exchange reaction, where hydrogen atoms in the Zolpidem molecule are replaced with deuterium using deuterated reagents under specific conditions. This process typically involves the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Zolpidem-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form Zolpidem carboxylic acid.
Reduction: Reduction reactions can convert this compound back to its parent compound, Zolpidem.
Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
Oxidation: Zolpidem carboxylic acid.
Reduction: Zolpidem.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Zolpidem-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as an internal standard in LC-MS/MS methods for the quantification of Zolpidem in biological samples.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Zolpidem in the body.
Medicine: Used in clinical toxicology and forensic analysis to detect and quantify Zolpidem levels in biological fluids.
Comparison with Similar Compounds
Similar Compounds
Zopiclone: Another non-benzodiazepine hypnotic used for the treatment of insomnia.
Eszopiclone: The active stereoisomer of Zopiclone, also used for insomnia.
Zaleplon: A non-benzodiazepine hypnotic with a shorter half-life than Zolpidem.
Uniqueness
Zolpidem-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. The incorporation of deuterium atoms provides improved stability and accuracy in mass spectrometric analysis compared to non-deuterated compounds .
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFYATHCZYHLPB-LIJFRPJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662230 | |
| Record name | Zolpidem-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959605-90-4 | |
| Record name | Zolpidem-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is Zolpidem-D6 used in hair analysis, and what challenges does contamination pose?
A: this compound is a deuterated form of zolpidem, serving as an internal standard in mass spectrometry analysis to improve the accuracy and reliability of zolpidem quantification in biological samples like hair. [] Contamination of hair samples with external zolpidem is a major concern in hair analysis as it can lead to false-positive results. [] This is particularly problematic because zolpidem can bind strongly to hair, making it difficult to remove even with rigorous washing procedures. []
Q2: How does the incorporation of zolpidem in hair differ depending on the source (external contamination vs. bloodstream)?
A: Research using MALDI-MS combined with longitudinal sectioning of single hairs has shown that externally applied zolpidem tends to accumulate in the superficial layers of the hair structure. [] Conversely, zolpidem incorporated into hair from the bloodstream is more evenly distributed throughout the hair shaft. [] This difference in distribution patterns can help distinguish between drug use and external contamination.
Q3: How do the analytical techniques MALDI-MS and ToF-SIMS contribute to our understanding of drug incorporation into hair?
A: MALDI-MS, coupled with longitudinal hair sectioning, allows for the sensitive detection and visualization of zolpidem distribution within a single hair strand. [] This technique helps differentiate between zolpidem incorporated from the bloodstream and that from external contamination. [] ToF-SIMS provides even higher spatial resolution images, further enhancing our understanding of drug incorporation mechanisms in hair. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


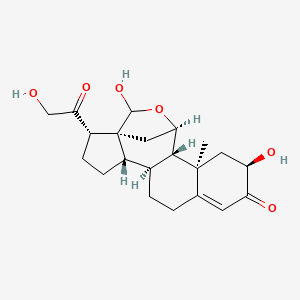


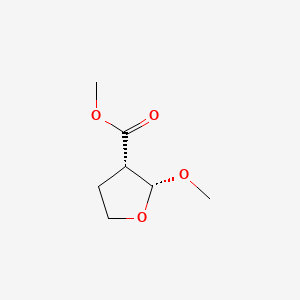
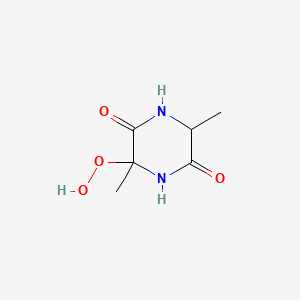
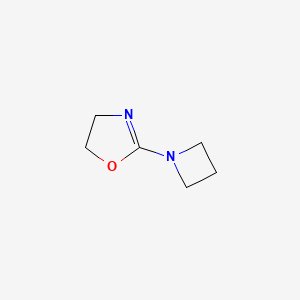
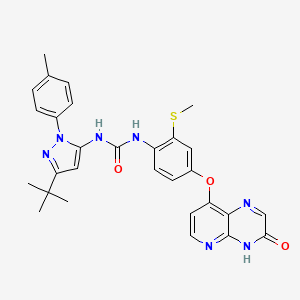
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)
![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
